Niobium silicide (NbSi2)

Descripción general

Descripción

Synthesis Analysis

The synthesis of niobium silicide has been explored through various methods, including mechanochemical synthesis (MCS) and self-propagating high-temperature synthesis (SHS). MCS involves high-energy ball milling and leaching, leading to the formation of NbSi2 nanoparticles with a coating layer of SiO2, indicating a complex reaction mechanism and product composition influenced by process parameters such as milling duration and initial reactant structure (Ovalı, Ağaoğulları, & Öveçoğlu, 2019). SHS, on the other hand, utilizes elemental powder compacts of niobium and silicon, with the reaction's characteristics significantly affected by the stoichiometry, leading to the formation of different niobium silicide phases (Yeh & Chen, 2006).

Molecular Structure Analysis

The molecular structure of NbSi2 has been extensively studied, revealing insights into its crystallographic and microstructural characteristics. For example, coatings of NbSi2 on niobium using molten salt methods have shown homogeneous layers, improving oxidation resistance and forming intermediate layers of Nb5Si3, which contribute to its protective properties (Suzuki, Ishikawa, & Ono, 2002).

Chemical Reactions and Properties

Niobium silicide engages in various chemical reactions, particularly during synthesis, where conditions such as temperature and reactant composition dictate the formation of specific phases. The reactivity and stability of NbSi2, influenced by its chemical structure, are crucial for its application in coatings and composite materials for oxidation resistance.

Physical Properties Analysis

The physical properties of NbSi2, such as high melting point, hardness, and thermal stability, make it suitable for high-temperature applications. Its synthesis through methods like shock synthesis highlights its robustness and potential for durable coatings and structural components (Meyers, Yu, & Vecchio, 1992).

Aplicaciones Científicas De Investigación

Mechanical Engineering

Niobium Silicide (NbSi2) has been studied for its potential in mechanical engineering, particularly for its correlation between crystal structure and mechanical properties .

Application

NbSi2 alloys are processed by solid-state diffusion, and their mechanical properties are investigated. The study involves establishing the relationship between processing conditions and the features of the ordered structure of the silicide .

Method of Application

Pack cementation was used to process NbSi2 with different Si availability conditions (5-20wt.%) at 1000 and 1150 °C .

Results

Experimental results showed that hypo-stoichiometric NbSi2 compounds (atomic Si/Nb ratio below 2.0) formed and that lattice distortion increases with reduced Si availability during processing. The measured Young’s modulus (331.69-303.9 GPa) and hardness (13.27-11.13 GPa) on NbSi2 decrease with increasing lattice distortion .

High-Temperature Structural Applications

NbSi2 has been studied for use in various high-temperature structural applications, such as reinforcement for advanced gas turbine and other high-temperature materials .

Application

The high-temperature application of NbSi2 is related to its high melting point (>1930 °C), relatively low density, high-temperature oxidation/corrosion resistance, and high electrical conductivity .

Method of Application

Their thin films were fabricated by utilizing different deposition techniques such as evaporation, co-sputtering, and chemical vapor deposition, followed by high-temperature heat treatment at different conditions .

Results

The room-temperature electrical resistivities of the NbSi2 thin films were measured at the ranges of 50–203 μΩ cm, which were highly dependent upon the deposition method, film thickness, and annealing temperature .

Fine Ceramics

NbSi2 can be combined with zirconium disilicide, molybdenum disilicide, and tungsten trisilicide to form a solid solution and used as raw materials for fine ceramics .

Application

The application involves the formation of a solid solution of NbSi2 with other disilicides for the production of fine ceramic materials .

Method of Application

The method involves combining NbSi2 with zirconium disilicide, molybdenum disilicide, and tungsten trisilicide .

Results

The result is a fine ceramic material that can be used in various applications .

Electrode Materials

NbSi2 is used as an electrode material .

Application

The application involves the use of NbSi2 in the production of electrodes .

Method of Application

The specific method of application would depend on the type of electrode being produced .

Results

The result is an electrode with specific properties conferred by the NbSi2 .

Thin-Film Materials

NbSi2 is used in the production of thin-film materials .

Application

The application involves the use of NbSi2 in the production of thin films .

Method of Application

The specific method of application would depend on the type of thin film being produced .

Results

The result is a thin film with specific properties conferred by the NbSi2 .

High-Temperature Structural Materials

NbSi2 is used in the production of high-temperature structural materials .

Application

The application involves the use of NbSi2 in the production of materials that can withstand high temperatures .

Method of Application

The specific method of application would depend on the type of high-temperature structural material being produced .

Results

The result is a high-temperature structural material with specific properties conferred by the NbSi2 .

Refractory Materials

NbSi2 is used in the production of refractory materials .

Application

The application involves the use of NbSi2 in the production of materials that can withstand high temperatures .

Method of Application

The specific method of application would depend on the type of refractory material being produced .

Results

The result is a refractory material with specific properties conferred by the NbSi2 .

Integrated Circuits

NbSi2 has been studied for use in microelectronic applications, such as low-resistance gate and interconnect materials .

Application

The application involves the use of NbSi2 in the production of integrated circuits .

Method of Application

Their thin films were fabricated by utilizing different deposition techniques such as evaporation, co-sputtering, and chemical vapor deposition, followed by high-temperature heat treatment at different conditions .

Results

The room-temperature electrical resistivities of the NbSi2 thin films were measured at the ranges of 50–203 μΩ cm, which were highly dependent upon the deposition method, film thickness, and annealing temperature .

Multilayer Structures

NbSi2 has been used in the processing of multilayer structures .

Application

The application involves the use of NbSi2 in the production of multilayer structures .

Method of Application

Processing in an argon environment resulted in silicide multilayers with a more uniform microstructure composed of NbSi2 and Nb5Si3 .

Results

The multilayers had a hardness above 900 HV in all the layers .

Safety And Hazards

Direcciones Futuras

Research on NbSi2 frequently assessed the impact of alloying elements that mitigate the low toughness of NbSi2 alloys . The non-protective nature of Nb2O5 compromises oxidation resistance limiting high-temperature applications . Enhancements to NbSi2 alloys required a better understanding of the impact of processing conditions and chemical composition on the ordered crystal structure of the silicide .

Propiedades

InChI |

InChI=1S/Nb.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAAOBARRLPQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

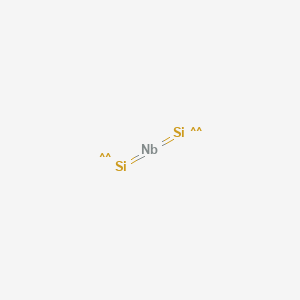

[Si]=[Nb]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium silicide (NbSi2) | |

CAS RN |

12034-80-9 | |

| Record name | Niobium silicide (NbSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium silicide (NbSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)